molecular formula C14H12BrN3O2 B5589026 5-bromo-N'-(2-methoxybenzylidene)nicotinohydrazide

5-bromo-N'-(2-methoxybenzylidene)nicotinohydrazide

Cat. No. B5589026
M. Wt: 334.17 g/mol
InChI Key: LIPVBYUCFORSBE-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of nicotinohydrazide derivatives, including 5-Bromo-N'-(2-methoxybenzylidene)nicotinohydrazide, can be determined using techniques such as single-crystal X-ray diffraction. These studies provide detailed information about the crystal lattice, bond lengths, angles, and overall geometry of the molecule. The molecules generally display an E configuration with respect to the C=N double bonds. Hydrogen bonding and π-π interactions often contribute to the stability of the crystal structure (Mei-An Zhu & X. Qiu, 2011).

Chemical Reactions and Properties

Nicotinohydrazide derivatives undergo various chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitutions, condensation reactions, and the formation of complexes with metals. Their reactivity is significantly influenced by the presence of the hydrazide group and the substituted benzylidene moiety. While specific reactions of 5-Bromo-N'-(2-methoxybenzylidene)nicotinohydrazide are not detailed, related compounds have been used in the synthesis of metal complexes and as intermediates in organic synthesis (Y. Cui et al., 2013).

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

A study on a similar compound, (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide (15BHS), synthesized and characterized by various spectroscopic techniques, highlights its potential in biological applications. The research conducted detailed analysis using FT-IR, FT-Raman, UV, NMR, and molecular docking, suggesting its applicability in understanding molecular interactions and properties. The study also explored the compound's non-linear optical (NLO) properties, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP), indicating its potential in material science and biological research (M. Raja, R. Muhamed, S. Muthu, M. Suresh, 2017).

Antimicrobial Activities

Anticancer and Enzyme Inhibitory Properties

Further research on bromophenol derivatives, including 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, has been conducted to explore their anticancer activity. These compounds were synthesized and evaluated against a panel of 60 cell lines from nine cancer types, highlighting their potential in cancer research (O. Bekircan, M. Kucuk, B. Kahveci, H. Bektaş, 2008).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide specific safety and hazard information, and the buyer assumes responsibility for confirming product identity and/or purity .

properties

IUPAC Name

5-bromo-N-[(E)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c1-20-13-5-3-2-4-10(13)8-17-18-14(19)11-6-12(15)9-16-7-11/h2-9H,1H3,(H,18,19)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPVBYUCFORSBE-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N'-[(E)-(2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

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